

# Sigmoidin B molecular dynamics simulations

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## Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

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## Sigmoidin B Application Notes

### Pharmacokinetic and Physicochemical Profile of Sigmoidin B

**Sigmoidin B** is a prenylated flavonoid identified through high-throughput screening as a potential therapeutic agent [1] [2]. The table below summarizes its key drug-like properties predicted via in silico ADMET analysis.

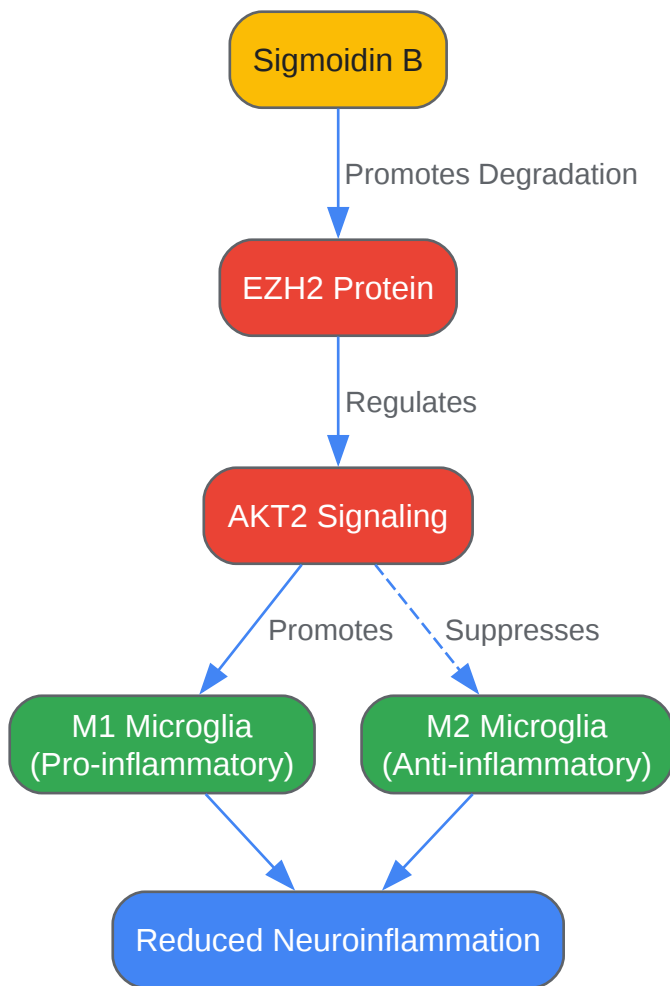
Property Category	Parameter	Value / Prediction for Sigmoidin B
Physicochemical	Molecular Weight	356.37 g/mol [1]
	Rotatable Bonds	3 [1]
	Hydrogen Bond Donors	4 [1]
	Hydrogen Bond Acceptors	6 [1]
	LogP (Lipophilicity)	3.724 [1]
	Water Solubility (LogS)	-5.58 (moderately soluble) [1]
Pharmacokinetics	Caco-2 Permeability (logPapp)	-5.81 (low) [1]

Property Category	Parameter	Value / Prediction for Sigmoidin B
	Human Intestinal Absorption (HIA)	88.1% [1]
	Blood-Brain Barrier (BBB) Penetration	logBB: -2.93 (low) [1]
	Volume of Distribution (VDss)	0.92 L/kg (moderate) [1]
	Clearance	10.42 mL/min/kg [1]
<b>Metabolism &amp; Toxicity</b>	CYP3A4 Substrate	Non-substrate [1]
	P-glycoprotein Inhibitor	Non-inhibitor [1]
	Drug-Induced Liver Injury (DILI)	Safe (31% probability) [1]

## Proposed Mechanism of Action and Experimental Evidence

Research indicates that **Sigmoidin B** functions as a novel degrader of the protein **Enhancer of Zeste Homolog 2 (EZH2)** [2].

- **Molecular Target and Pathway:** EZH2 is a histone methyltransferase that regulates gene expression and immune cell function. **Sigmoidin B** promotes the degradation of EZH2, which in turn leads to the downregulation of the **AKT2 signaling pathway**. This modulation is critical in shifting microglia (immune cells in the brain) from a pro-inflammatory "M1" state to an anti-inflammatory "M2" state [2].
- **Therapeutic Implication:** In a mouse model of sepsis-associated encephalopathy (SAE), treatment with **Sigmoidin B** was shown to attenuate neuroinflammation and improve survival rates. This effect was achieved by driving microglial polarization towards the protective M2 phenotype via the EZH2-AKT2 axis [2]. The following diagram illustrates this core signaling pathway.



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*Diagram 1: The core mechanism of **Sigmoidin B** action via the EZH2-AKT2 pathway.*

## Detailed Experimental Protocols

### Protocol 1: Molecular Docking of **Sigmoidin B** against EZH2

This protocol outlines the steps to simulate and analyze the binding interaction between **Sigmoidin B** and the EZH2 protein [2].

- **Protein Preparation:**

- Retrieve the 3D crystal structure of the EZH2 protein (e.g., PDB ID: **4W2R**) from the RCSB Protein Data Bank.
- Using software like **Schrödinger's Protein Preparation Wizard** or similar:
  - Delete all water molecules and extraneous ions.
  - Add missing hydrogen atoms and complete any missing side chains or loop regions.
  - Optimize the hydrogen-bonding network.
  - Perform energy minimization to relieve steric clashes and achieve a stable conformation.
- **Ligand Preparation:**
  - Obtain the 2D or 3D structure of **Sigmoidin B** (e.g., from the YaTCM database or PubChem).
  - Prepare the ligand structure by:
    - Assigning proper bond orders and formal charges.
    - Generating potential 3D conformers or tautomers.
    - Performing a geometry optimization using a molecular force field (e.g., MMFF94).
- **Docking Simulation:**
  - Define the binding site on EZH2. This can be done based on the location of a co-crystallized native ligand in the structure.
  - Employ a docking program such as **AutoDock Vina, GOLD, or Glide**.
  - Set the docking search space (grid box) to encompass the defined binding site.
  - Execute the docking run to generate multiple ligand poses. The number of output poses and docking exhaustiveness should be set to adequate levels (e.g., 20-50 poses).
- **Analysis of Results:**
  - Rank the generated poses primarily by docking score (binding affinity in kcal/mol).
  - Visually inspect the top-ranking poses to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, etc.) between **Sigmoidin B** and EZH2 residues.

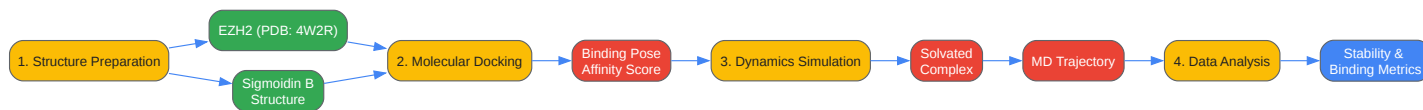
## Protocol 2: Molecular Dynamics (MD) Simulation for Complex Stability

This protocol is used to evaluate the stability and conformational dynamics of the **Sigmoidin B**-EZH2 complex over time [3].

- **System Setup:**
  - Start with the highest-ranked pose from the molecular docking study.

- Place the protein-ligand complex in the center of a simulation box (e.g., a cubic or dodecahedral box).
  - Solvate the system with explicit water molecules (e.g., using the TIP3P water model).
  - Add counter-ions (e.g., Na<sup>+</sup> or Cl<sup>-</sup>) to neutralize the system's net charge.
- **Energy Minimization and Equilibration:**
    - Perform energy minimization (e.g., 5,000 steps of steepest descent) to remove any residual steric clashes introduced during system setup.
    - Conduct a multi-step equilibration process:
      - **NVT Ensemble:** Equilibrate the system at a constant temperature (e.g., 300 K) for 100-500 picoseconds (ps).
      - **NPT Ensemble:** Further equilibrate the system at constant pressure (e.g., 1 bar) for another 100-500 ps to achieve the correct solvent density.
- **Production MD Run:**
    - Run a production MD simulation for a significant duration, typically **100 nanoseconds (ns) or longer**, under the same NPT conditions.
    - Save the atomic coordinates of the system at regular intervals (e.g., every 10-100 picoseconds) for subsequent analysis.
- **Trajectory Analysis:**
    - **Root Mean Square Deviation (RMSD):** Calculate the backbone RMSD of the protein and the heavy-atom RMSD of the ligand to assess the overall stability of the complex.
    - **Root Mean Square Fluctuation (RMSF):** Analyze the RMSF of protein residues to identify flexible regions.
    - **Protein-Ligand Interactions:** Calculate the number and stability of specific interactions (hydrogen bonds, hydrophobic contacts) throughout the simulation.
    - **Binding Free Energy Calculation:** Use methods like **MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area)** or **MM-GBSA (Generalized Born Surface Area)** on frames extracted from the MD trajectory to estimate the binding free energy, which provides a more rigorous validation of the docking results [4].

The experimental workflow for these computational studies is summarized in the diagram below.



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Diagram 2: The key stages of the computational analysis workflow.

## Discussion and Future Directions

The computational data positions **Sigmoidin B** as a promising lead compound. Its favorable ADMET profile suggests a lower risk of toxicity and good metabolic stability [1]. The precise mechanism as an EZH2 degrader, leading to modulation of the AKT2 pathway and microglial polarization, provides a strong hypothetical framework for its anti-inflammatory effects [2]. However, these findings are primarily based on in silico models and initial in vivo rodent studies.

To advance **Sigmoidin B** toward clinical application, the following steps are recommended:

- **Experimental Validation:** The computational predictions require confirmation through **in vitro** assays (e.g., EZH2 degradation assays, kinase activity tests for AKT2) and further **in vivo** studies in relevant disease models.
- **Lead Optimization:** Medicinal chemistry efforts could focus on optimizing its structure to improve potency and pharmacokinetic properties, particularly its low Caco-2 permeability [1].
- **Specificity Profiling:** Comprehensive off-target screening should be conducted to ensure specificity and minimize potential side effects.

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